I1 Receptor Affinity vs. Rilmenidine
The target compound exhibits significantly higher binding affinity for the I1 imidazoline receptor compared to the clinically used antihypertensive agent rilmenidine. This enhanced affinity is quantified by a lower inhibition constant (Ki), indicating stronger binding at lower concentrations [1][2].
| Evidence Dimension | Binding Affinity to I1 Imidazoline Receptor |
|---|---|
| Target Compound Data | Ki = 2.30 nM |
| Comparator Or Baseline | Rilmenidine Ki = 84 nM |
| Quantified Difference | 36.5-fold higher affinity (lower Ki) for the target compound |
| Conditions | Displacement of [125I]PIC from rat PC12 cell membranes [1]; Rilmenidine data from reference compound table [2] |
Why This Matters
For procurement, this indicates the compound is a more potent starting point for developing I1-selective agonists or antagonists, potentially reducing the required dosage in functional assays compared to a scaffold based on rilmenidine.
- [1] BindingDB. BDBM50421578 (CHEMBL13789). Affinity Data for I1 Imidazoline Receptor. Ki = 2.30 nM. View Source
- [2] PLoS ONE. Table 3. The binding values of I1 and I2 imidazoline receptors of reference compounds. Rilmenidine Ki for I1 = 84 nM. PMC3499525. View Source
